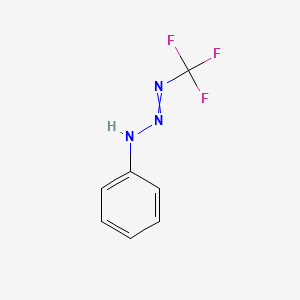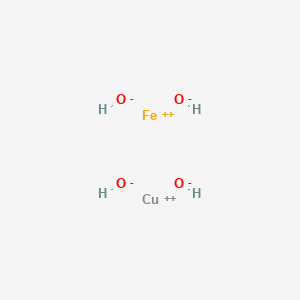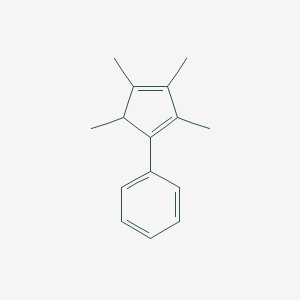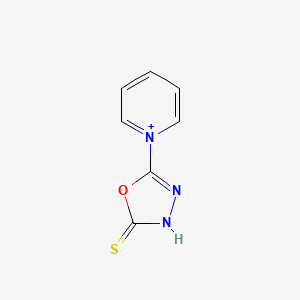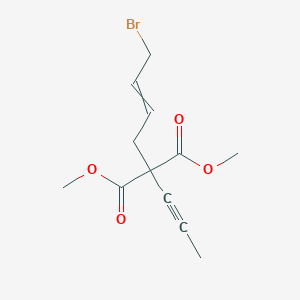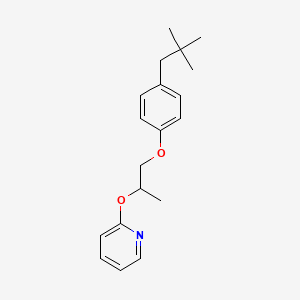
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine is an organic compound with a complex structure that includes a pyridine ring and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine typically involves multiple steps. One common method includes the reaction of 4-(2,2-dimethylpropyl)phenol with 2-bromopropane in the presence of a base to form 1-(4-(2,2-dimethylpropyl)phenoxy)propan-2-ol. This intermediate is then reacted with pyridine in the presence of a dehydrating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-pentylphenoxy)ethanol: Similar structure but with an ethanol group instead of a pyridine ring.
Pyriproxyfen: Another compound with a pyridine ring and phenoxy group, used as an insect growth regulator.
Uniqueness
2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
118608-95-0 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[1-[4-(2,2-dimethylpropyl)phenoxy]propan-2-yloxy]pyridine |
InChI |
InChI=1S/C19H25NO2/c1-15(22-18-7-5-6-12-20-18)14-21-17-10-8-16(9-11-17)13-19(2,3)4/h5-12,15H,13-14H2,1-4H3 |
Clé InChI |
XENQLTJYZRXXKC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)CC(C)(C)C)OC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
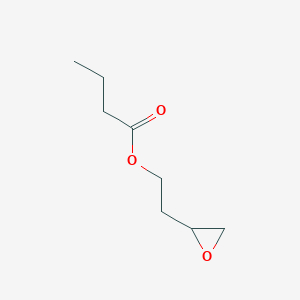
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)

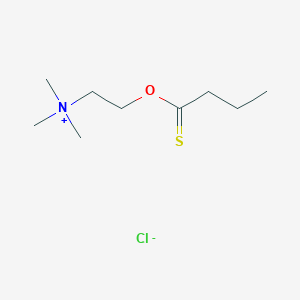
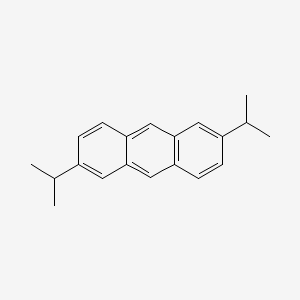
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
